molecular formula C15H21NO B14176962 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol CAS No. 922191-56-8

2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol

Cat. No.: B14176962
CAS No.: 922191-56-8
M. Wt: 231.33 g/mol
InChI Key: GPPUFAJXICOJMM-DOMZBBRYSA-N
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Description

2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol is a complex organic compound with a unique structure that includes a phenol group, a pentenyl chain, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol typically involves multiple steps, including the formation of the phenol group, the introduction of the pentenyl chain, and the addition of the amino group. Common synthetic routes may involve:

    Formation of the Phenol Group: This can be achieved through the hydroxylation of a benzene ring using reagents such as hydrogen peroxide or other oxidizing agents.

    Introduction of the Pentenyl Chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the pentenyl chain onto the phenol group.

    Addition of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, often using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity and function.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

922191-56-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-[(2S,3R)-3-methyl-2-(prop-2-enylamino)pent-4-en-2-yl]phenol

InChI

InChI=1S/C15H21NO/c1-5-11-16-15(4,12(3)6-2)13-9-7-8-10-14(13)17/h5-10,12,16-17H,1-2,11H2,3-4H3/t12-,15+/m1/s1

InChI Key

GPPUFAJXICOJMM-DOMZBBRYSA-N

Isomeric SMILES

C[C@H](C=C)[C@@](C)(C1=CC=CC=C1O)NCC=C

Canonical SMILES

CC(C=C)C(C)(C1=CC=CC=C1O)NCC=C

Origin of Product

United States

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